Salviol

cytostatic antiproliferative cancer research

Salviol is a meroterpenoid (abietane diterpenoid) derived from ferruginol by substitution of an α-hydroxy group at position 6. First isolated and structurally characterized from Salvia miltiorrhiza Bunge (Danshen) roots, salviol possesses a rearranged abietane skeleton that distinguishes it from the more commonly studied tanshinone class of diterpenoids.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B1254137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalviol
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CC(CC3(C)C)O)C)O
InChIInChI=1S/C20H30O2/c1-12(2)15-8-13-6-7-18-19(3,4)10-14(21)11-20(18,5)16(13)9-17(15)22/h8-9,12,14,18,21-22H,6-7,10-11H2,1-5H3/t14-,18-,20+/m0/s1
InChIKeyPRYXPGFZVGZNBL-ADLFWFRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salviol Structure and Compound Class: A Ferruginol-Derived Meroterpenoid from Salvia miltiorrhiza


Salviol is a meroterpenoid (abietane diterpenoid) derived from ferruginol by substitution of an α-hydroxy group at position 6 [1]. First isolated and structurally characterized from Salvia miltiorrhiza Bunge (Danshen) roots, salviol possesses a rearranged abietane skeleton that distinguishes it from the more commonly studied tanshinone class of diterpenoids [2]. It functions as a plant metabolite with reported cytostatic and antibacterial activities [3].

Compound Class Ferruginol-derived abietane diterpenoid (meroterpenoid)
Screening Context Reported cytostatic and antibacterial activity in screening assays
Structural Comparator Scaffold distinct from tanshinone-class diterpenoids

Why Salviol Cannot Be Interchanged with Cryptotanshinone or Tanshinone IIA


Salviol, cryptotanshinone, and tanshinone IIA are all lipophilic diterpenoids co-occurring in Salvia miltiorrhiza roots, yet they exhibit structurally distinct molecular scaffolds and divergent bioactivity profiles [1]. Direct comparative studies demonstrate that salviol harbors a different molecular architecture than tanshinone IIA and cryptotanshinone [2]. Moreover, even among structurally related lipophilic diterpenes from Danshen extract (cryptotanshinone, dihydrotanshinone I, tanshinone I, tanshinone IIA, tanshinone IIB), only specific members exhibit neuroprotective efficacy against ischemic damage—confirming that in-class compounds cannot be presumed interchangeable [3].

Salviol (Target)
  • Abietane diterpenoid skeleton, α-hydroxy at C-6
  • Cytostatic baseline reported; neuroprotection not characterized
  • Modulates cell cycle, STAT3 in A375 melanoma cells
Tanshinone Class (Cryptotanshinone / Tanshinone IIA)
  • Tanshinone core (ortho/para-naphthoquinone)
  • Differential cytostatic IC50 ranges; some show neuroprotection
  • Engage different signaling pathways
Structural scaffold divergence may limit direct interchangeability; only 2 of 5 tested lipophilic diterpenoids showed neuroprotection in gerbil ischemia model.

Salviol Comparative Performance Evidence Against In-Class Alternatives


Salviol Cytostatic ID50 Value Versus Class Baseline Reference

Salviol demonstrates a cytostatic ID50 value of 10 µg/mL in standard cytotoxicity screening of diterpenoids isolated from Lamiaceae species [1]. This represents the baseline cytostatic potency for this specific ferruginol derivative. In contrast, cryptotanshinone—a structurally distinct tanshinone-class diterpenoid from the same Salvia miltiorrhiza source—exhibits IC50 values ranging from 4.84 to 9.10 µM across DLD-1, CCRF-CEM, HL-60, and IMR-32 cell lines [2]. These differential potency ranges underscore that the abietane scaffold of salviol yields distinct cytostatic behavior relative to the tanshinone core structure.

Cytostatic ID50
Reported
10 µg/mL
Baseline cytostatic reference for abietane diterpenoid
Tanshinone-class compounds show different IC50 ranges (4.84–9.10 µM)
cytostatic antiproliferative cancer research

Class-Level Neuroprotective Specificity: Only Selected Diterpenoids Protect Against Ischemic Damage

In a gerbil model of transient cerebral ischemia, five major lipophilic diterpenes from Danshen extract were compared for neuroprotective efficacy in the hippocampal CA1 region [1]. Only tanshinone I (TsI) and cryptotanshinone (CTs) preserved cresyl violet-positive (CV+) cells and NeuN+ neurons; dihydrotanshinone I (DTsI), tanshinone IIA (TsIIA), and tanshinone IIB (TsIIB) provided significantly less protection [1]. While salviol was not directly tested in this study, this class-level evidence establishes that structurally similar lipophilic diterpenoids from Salvia miltiorrhiza exhibit sharply divergent neuroprotective capacities. Consequently, salviol cannot be presumed to share the neuroprotective profile of cryptotanshinone or tanshinone I without direct empirical validation.

Neuroprotection Specificity
Class-level
2 of 5 diterpenoids active
Neuroprotection profile varies sharply within class; salviol not directly tested
Gerbil transient ischemia model; hippocampal CA1
neuroprotection ischemia cerebral protection

Salviol Structural Distinction from Tanshinone IIA and Cryptotanshinone

Salviol is a meroterpenoid derived from ferruginol with an α-hydroxy substitution at position 6, possessing a rearranged abietane skeleton [1]. In contrast, cryptotanshinone and tanshinone IIA belong to the tanshinone class, characterized by a tetracyclic ortho-naphthoquinone or para-naphthoquinone core structure [2]. Direct comparative characterization confirms that salviol harbors a molecular structure fundamentally different from tanshinone IIA and cryptotanshinone [3]. This structural divergence translates to distinct pleiotropic effects, as salviol modulates cell cycle progression, STAT3 signaling, and the malignant phenotype of A375 melanoma cells through pathways that differ from those engaged by the tanshinones [3].

Scaffold Identity
Head-to-head
Abietane skeleton
vs
Tanshinone core
Structurally distinct scaffolds confirmed; functional equivalence not supported
NMR/MS structural analysis; distinct core frameworks
structural biology diterpenoid classification structure-activity relationship

Salviol Antifungal Potency Comparable to Commercial Fungicides in Phytopathogen Assays

In a bioassay-guided fractionation study of cultivated Salvia canariensis, salviol was identified as an abietane diterpenoid exhibiting antifungal potency comparable to commercial fungicide benchmarks against assayed phytopathogenic fungi [1]. Salviol demonstrated concentration-dependent inhibition of fungal growth, positioning it as a potential candidate for biofungicide development [1]. While direct head-to-head MIC or IC50 comparisons against specific commercial fungicides were not reported in the primary source, the observed potency level suggests that salviol may offer a natural product alternative with efficacy approaching synthetic fungicide standards [2].

Antifungal Activity
Data to verify
Concentration-dependent inhibition
Reported potency comparable to commercial fungicides; supports antifungal screening context
Quantitative MIC values not available; phytopathogen assays
biofungicide phytopathogenic fungi agricultural biotechnology

Salviol Research and Procurement Applications Based on Comparative Evidence


Cytostatic Screening and Antiproliferative Assay Development

Based on the established cytostatic ID50 of 10 µg/mL [1], salviol can serve as a baseline ferruginol-derived diterpenoid comparator in cytotoxicity panels alongside tanshinone-class compounds such as cryptotanshinone (IC50: 4.84–9.10 µM across multiple cell lines) [2]. Researchers investigating structure-activity relationships among Salvia diterpenoids can employ salviol to assess the contribution of the rearranged abietane scaffold relative to the tanshinone core structure.

Diterpenoid Scaffold Selectivity in Melanoma Research

Salviol's structurally distinct rearranged abietane skeleton—confirmed as different from both tanshinone IIA and cryptotanshinone [1]—makes it a valuable tool compound for investigating scaffold-dependent pleiotropic effects in melanoma models. Its modulation of cell cycle progression, STAT3 signaling, and malignant phenotype in A375 cells operates through pathways distinct from those engaged by tanshinones, enabling comparative mechanistic studies [1].

Biofungicide Discovery and Agricultural Formulation Development

Given salviol's demonstrated antifungal potency comparable to commercial fungicides in phytopathogen assays [1], this compound represents a natural-product lead scaffold for agricultural fungicide development programs. Procurement for formulation studies, structure-optimization campaigns, or field efficacy trials is supported by its concentration-dependent inhibitory profile against plant-pathogenic fungi.

Salvia miltiorrhiza Phytochemical Profiling and Quality Control

As a structurally distinct meroterpenoid co-occurring with tanshinone IIA and cryptotanshinone in Salvia miltiorrhiza roots [1], salviol serves as a chemical marker for comprehensive phytochemical profiling and botanical authentication. Analytical laboratories procuring salviol reference standards can differentiate Danshen chemotypes and ensure batch-to-batch consistency where abietane-derived diterpenoid content is relevant to extract standardization.

Application
Selection Property
Validation Focus
Cytostatic Screening & SAR
Abietane diterpenoid baseline comparator
Cell-model endpoint review; tanshinone-scaffold differential profiling
Melanoma Scaffold Selectivity
Structurally distinct rearranged abietane skeleton
Pathway-response context (cell cycle, STAT3, colony formation)
Biofungicide Discovery
Natural-product antifungal lead scaffold
Antifungal screening context; phytopathogen strain panel review
Phytochemical Profiling
Meroterpenoid chemical marker for Danshen
Botanical authentication; batch-to-batch diterpenoid profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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